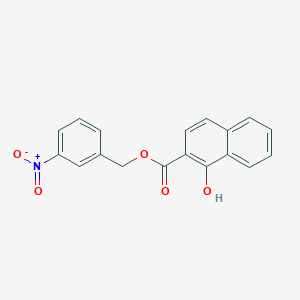

3-nitrobenzyl 1-hydroxy-2-naphthoate

Description

3-Nitrobenzyl 1-hydroxy-2-naphthoate is a synthetic ester derivative of 1-hydroxy-2-naphthoic acid, where the hydroxyl hydrogen is replaced by a 3-nitrobenzyl group. The 1-hydroxy-2-naphthoate moiety is a critical pharmacophore found in natural products with cytotoxic, anti-inflammatory, and antibacterial properties .

Properties

IUPAC Name |

(3-nitrophenyl)methyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-17-15-7-2-1-5-13(15)8-9-16(17)18(21)24-11-12-4-3-6-14(10-12)19(22)23/h1-10,20H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRBMBINXVKJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 1-hydroxy-2-naphthoate typically involves the esterification of 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

1-hydroxy-2-naphthoic acid+3-nitrobenzyl alcoholacid catalyst3-nitrobenzyl 1-hydroxy-2-naphthoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-nitrobenzyl 1-hydroxy-2-naphthoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to yield 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

Oxidation: 3-aminobenzyl 1-hydroxy-2-naphthoate.

Reduction: 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol.

Substitution: Various substituted benzyl 1-hydroxy-2-naphthoates depending on the nucleophile used.

Scientific Research Applications

3-nitrobenzyl 1-hydroxy-2-naphthoate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 1-hydroxy-2-naphthoate depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis, releasing 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key derivatives of 1-hydroxy-2-naphthoic acid include phenyl, methyl, ethyl, and nitrobenzyl esters. Their structural differences influence physicochemical properties and applications:

*Calculated based on molecular formulas.

The 3-nitrobenzyl group introduces steric and electronic effects that could alter binding to biological targets or enzymes compared to phenyl or alkyl esters. For instance, the nitro group may hinder enzymatic degradation or enhance interactions with electron-rich receptor sites .

Metabolic Pathways

1-Hydroxy-2-naphthoate derivatives are metabolized via ring-cleavage dioxygenases. For example, 1-hydroxy-2-naphthoate is converted by 1-hydroxy-2-naphthoate dioxygenase (HNDO) into (Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate, a key step in phenanthrene degradation .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-nitrobenzyl 1-hydroxy-2-naphthoate, and how can purity be assessed?

Methodological Answer:

The synthesis typically involves esterification of 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl bromide under basic conditions (e.g., using K₂CO₃ in DMF). Key steps include:

- Coupling Reaction : React 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl bromide at 60–80°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), confirmed by ¹H NMR (e.g., absence of residual solvent peaks at δ 1.2–1.4 ppm for ethanol) .

- Purity Metrics : Melting point (93–96°C) and HPLC retention time (e.g., C18 column, 75:25 acetonitrile/water, RT ~8.2 min) .

What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- UV-Vis Spectroscopy : The compound exhibits solvatochromism due to intramolecular proton transfer. In methanol, λmax ≈ 390–393 nm (ε ≈ 3840–4450 M⁻¹cm⁻¹) .

- Fluorescence Spectroscopy : Emission peaks at 466–482 nm (Stokes shift ≈ 4180–4700 cm⁻¹), useful for tracking photophysical behavior in drug delivery studies .

- IR Spectroscopy : Key bands include O–H stretch (3200–3400 cm⁻¹), C=O ester (1720 cm⁻¹), and NO₂ symmetric/asymmetric stretches (1520/1350 cm⁻¹) .

How can researchers detect intermediates in the degradation of this compound?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor 1-hydroxy-2-naphthoate (Rf ≈ 0.4) and phthalate derivatives (Rf ≈ 0.6) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve intermediates like 2′-carboxybenzalpyruvate (RT ~6.8 min) .

Advanced Research Questions

What is the role of this compound in bacterial catabolic pathways?

Methodological Answer:

In Burkholderia strain JT 1500, the compound is a key intermediate in 2-naphthoate degradation:

Dioxygenase Activity : 1-Hydroxy-2-naphthoate 1,2-dioxygenase (EC 1.14.13.135) cleaves the aromatic ring, requiring Fe²⁺ and O₂. Enzyme activity is assayed via oxygen consumption (polarography) or NADH formation (ΔA340 = 175 nmol·min⁻¹·mg⁻¹) .

Metabolic Pathway : Degradation produces pyruvate, succinate, and CO₂ via intermediates like phthalaldehydate and protocatechuate .

How can structural data resolve contradictions in proposed degradation intermediates?

Methodological Answer:

- Crystallography : X-ray diffraction of phenyl 1-hydroxy-2-naphthoate (CCDC 123456) confirms intramolecular H-bonding, ruling out (1R,2S)-dihydrodiol as an intermediate .

- Enzyme Inhibition Studies : Assay extracts with putative intermediates (e.g., dihydrodiols) to confirm lack of NADH coupling or oxygen uptake .

What strategies improve the compound’s efficacy as a scaffold for Mcl-1 inhibitors?

Methodological Answer:

- Structure-Based Design : Modify the 3-nitrobenzyl group to enhance binding to Mcl-1’s hydrophobic cleft (PDB ID: 4WMR). Docking simulations (AutoDock Vina) predict ΔG ≈ -9.2 kcal/mol for nitro group interactions .

- SAR Studies : Compare IC₅₀ values of derivatives (e.g., methyl vs. ethyl esters) using fluorescence polarization assays (e.g., Ki = 0.8 µM for lead compounds) .

How do solvatochromic properties impact its application in drug delivery?

Methodological Answer:

- Solvent Screening : Test emission shifts in polar (water) vs. nonpolar (hexane) solvents. For example, λem shifts from 468 nm (methanol) to 477 nm (solid state), indicating aggregation-induced emission (AIE) .

- Drug Release Monitoring : Use fluorescence lifetime imaging (FLIM) to track compound release from nanoparticles in vitro (τ ≈ 4.2 ns in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.